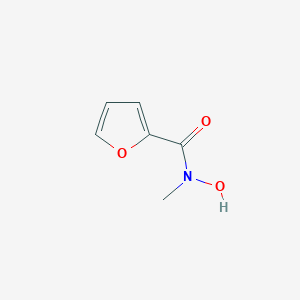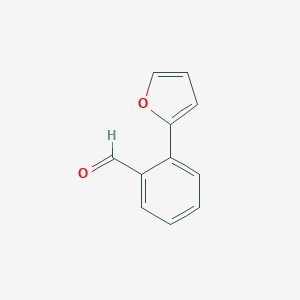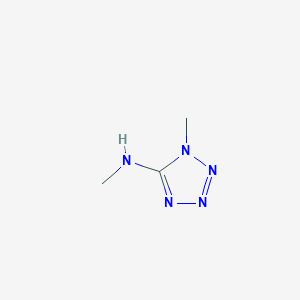
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol, also known as MPBA, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol involves its interaction with adenosine receptors. It has been shown to act as an agonist for the A1 and A3 adenosine receptor subtypes, and as an antagonist for the A2A and A2B subtypes. This interaction leads to the modulation of various physiological processes, including the regulation of neuronal activity, inflammation, and pain.
Biochemical and Physiological Effects:
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to improve cognitive function and memory. 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol has also been shown to have a neuroprotective effect, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol in lab experiments is its high affinity for adenosine receptors. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol is its potential for off-target effects, as it may interact with other receptors or molecules in addition to adenosine receptors.
Future Directions
There are many potential future directions for research involving 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol. One area of interest is the development of novel drugs based on the structure of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol, which could have therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the role of adenosine in various physiological processes, including sleep, inflammation, and pain. Further research is needed to fully understand the biochemical and physiological effects of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol and its potential applications in scientific research and drug development.
Synthesis Methods
The synthesis of 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol involves the reaction of 2-methyl-2-butanol with 6-chloropurine and sodium hydride in anhydrous dimethylformamide. The resulting product is then treated with hydrochloric acid to yield 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol. This method has been optimized to produce high yields of pure 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol, making it a reliable and efficient process for synthesizing this compound.
Scientific Research Applications
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. It has been shown to have a high affinity for adenosine receptors, which are involved in regulating many physiological processes such as sleep, inflammation, and pain. 2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol has also been used to study the effects of adenosine on neuronal activity and synaptic transmission in the brain.
properties
CAS RN |
16412-36-5 |
|---|---|
Product Name |
2-Methyl-4-(7h-purin-6-ylamino)butan-2-ol |
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)butan-2-ol |
InChI |
InChI=1S/C10H15N5O/c1-10(2,16)3-4-11-8-7-9(13-5-12-7)15-6-14-8/h5-6,16H,3-4H2,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
BYBQVYKESCJUMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Canonical SMILES |
CC(C)(CCNC1=NC=NC2=C1NC=N2)O |
Other CAS RN |
16412-36-5 |
synonyms |
2-Methyl-4-(1H-purin-6-ylamino)-2-butanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)









